molecular formula C18H24BrNO2 B3344260 Apoatropine methylbromide CAS No. 63978-21-2

Apoatropine methylbromide

Cat. No.: B3344260
CAS No.: 63978-21-2
M. Wt: 366.3 g/mol
InChI Key: HWSIFOCWTRPVRY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apoatropine methylbromide involves the hydroxymethylation of tropine. This reaction is typically conducted in a continuous-flow system, where a solution of tropine hydrogen chloride and phenylacetyl chloride in dimethylformamide (DMF) is pumped into a reactor. The reaction is completed at elevated temperatures, such as 100°C .

Industrial Production Methods

Industrial production of this compound leverages continuous-flow synthesis due to its high space-time throughput and accelerated scale-up capabilities. This method integrates individual synthesis and purification steps into one end-to-end system that operates at steady-state and can be computer-controlled .

Chemical Reactions Analysis

Types of Reactions

Apoatropine methylbromide undergoes various chemical reactions, including:

    Hydroxymethylation: This reaction involves the addition of a hydroxymethyl group to the tropane ring.

    Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydroxymethylation of tropine is apoatropine, which can then be further processed to yield this compound .

Scientific Research Applications

Apoatropine methylbromide has several scientific research applications:

Mechanism of Action

Apoatropine methylbromide acts as a muscarinic acetylcholine receptor antagonist. It inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation. This inhibition is achieved through the competitive binding of the compound to the muscarinic receptors, preventing acetylcholine from exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apoatropine methylbromide is unique due to its quaternary ammonium structure, which enhances its anticholinergic activity compared to other tropane alkaloids. This structural difference allows for more effective inhibition of muscarinic receptors, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.CH3Br/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;1-2/h3-7,14-16H,1,8-11H2,2H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSIFOCWTRPVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00981466
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--bromomethane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63978-21-2
Record name Apoatropine methylbromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--bromomethane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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